2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one is a complex heterocyclic compound It features a unique structure that includes a thiazole ring, a thiophene ring, and a chlorinated substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole and thiophene rings, followed by chlorination and subsequent functionalization to introduce the thiazolone moiety. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated site or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds, such as tioconazole and dorzolamide, also display a range of pharmacological properties.
Uniqueness
What sets 2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one apart is its unique combination of thiazole and thiophene rings, along with the chlorinated substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
918108-13-1 |
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Molecular Formula |
C11H7ClN2OS3 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H7ClN2OS3/c12-10-7(6-14-9(15)3-5-17-14)13-11(18-10)8-2-1-4-16-8/h1-5H,6H2 |
InChI Key |
RQYGUUZPSPIMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(S2)Cl)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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